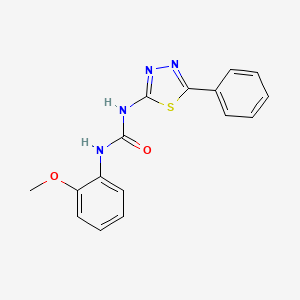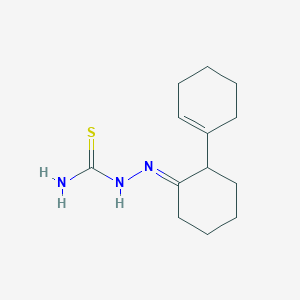
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone (BCHT) is a thiosemicarbazone derivative that has been extensively studied for its potential applications in scientific research. BCHT is a synthetic compound that has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, and to induce apoptosis in cancer cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and to modulate the activity of various signaling pathways involved in cell growth and proliferation. 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has also been found to exhibit anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved biological activities. Additionally, studies on the pharmacokinetics and toxicity of 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone are needed to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone is a promising compound with potential applications in scientific research. It has been found to exhibit various biological activities and has been synthesized using various methods. Further studies are needed to determine its optimal dosage, administration, and safety in clinical trials.
Synthesis Methods
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone can be synthesized using various methods, including the reaction between cyclohexanone and thiosemicarbazide in the presence of acetic acid. The reaction yields 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone as a yellow crystalline solid, which can be purified using various techniques such as recrystallization and chromatography. Other methods of synthesis include the reaction between cyclohexanone and thiosemicarbazone in the presence of an acid catalyst or the reaction between cyclohexanone and thiosemicarbazide in the presence of a metal ion catalyst.
Scientific Research Applications
1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial activities. 1,1'-bi(cyclohexan)-1'-en-2-one thiosemicarbazone has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to exhibit antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2,(H3,14,16,17)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVSLVKOTRYKIK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2CCCCC2=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)C\2CCCC/C2=N\NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[2-(cyclohexen-1-yl)cyclohexylidene]amino]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)

![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)
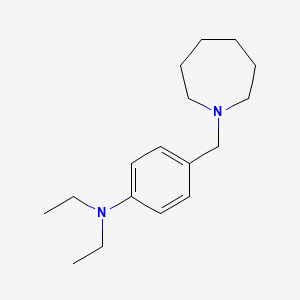


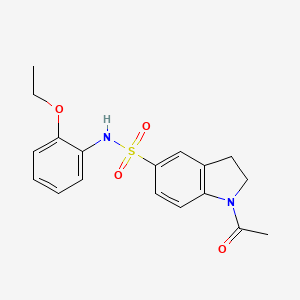
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
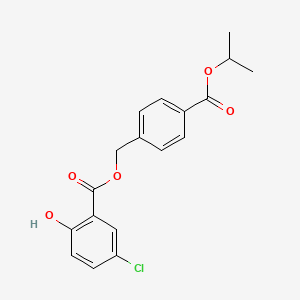
![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
